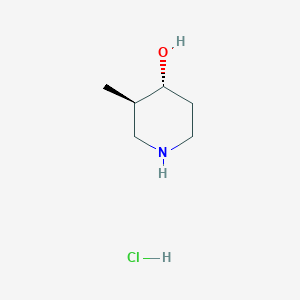

![molecular formula C20H30N2O4 B2460370 1-哌啶羧酸,4-[[[(1,1-二甲基乙氧基)羰基]甲基氨基]甲基] -,苯甲酯 CAS No. 1260763-75-4](/img/no-structure.png)

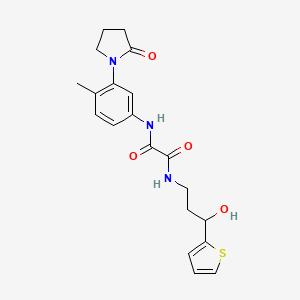

1-哌啶羧酸,4-[[[(1,1-二甲基乙氧基)羰基]甲基氨基]甲基] -,苯甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound is not clearly described in the available resources .Molecular Structure Analysis

The molecular structure of this compound is not clearly described in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly described in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly described in the available resources .科学研究应用

放射敏感性分析

该化合物已被用于研究中,以使用电子顺磁共振波谱法识别和分析4-哌啶羧酸的放射敏感性 . 该研究旨在调查由于伽马辐射而产生的化合物内自由基的光谱学、剂量学和稳定性特性 .

灭菌和微生物控制

该化合物已被用于辐射灭菌,这是灭菌和微生物控制领域中一项尖端且高效的技术 . 由于其优异的穿透能力、最小的样品残留、有限的热效应、减少需要监督的变量以及包装后适用性,这种方法越来越受到青睐 .

制药实践

在当代制药实践中,采用基于照射的灭菌方法来提高药品的卫生标准和质量保证 . 该化合物在该过程中发挥作用。

结构和运动特征研究

电子顺磁共振 (EPR) 光谱法通常用于检查有机和无机化合物。 它是提供关于自由基的结构和运动特征的最佳见解的光谱技术 . 该化合物用于此类研究。

蛋白质活性调节

该化合物已被用作蛋白质活性的调节剂,特别是作为抑制剂 . 抑制剂是在高浓度下开发和应用的,以实现最大效果 .

PROTAC 开发

该化合物已被用作用于靶向蛋白降解的 PROTAC(蛋白降解嵌合体)开发的有用的半柔性连接体 . 将刚性融入 PROTAC 的连接体区域可能会影响 PROTAC 的降解动力学以及 ADMET(吸收、分布、代谢、排泄和毒性)特性 .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester involves the protection of the amine group, followed by the reaction with piperidinecarboxylic acid and phenylmethyl bromide. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "Piperidinecarboxylic acid", "Phenylmethyl bromide", "1,1-dimethylethylamine", "Methanesulfonyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of amine group with methanesulfonyl chloride and triethylamine in ethyl acetate", "Reaction of protected amine with piperidinecarboxylic acid and phenylmethyl bromide in methanol", "Deprotection of amine with sodium bicarbonate in water", "Acidification of reaction mixture with hydrochloric acid", "Extraction of product with diethyl ether", "Washing of organic layer with sodium hydroxide solution", "Drying of organic layer with sodium sulfate", "Evaporation of solvent to yield final product" ] } | |

CAS 编号 |

1260763-75-4 |

分子式 |

C20H30N2O4 |

分子量 |

362.47 |

IUPAC 名称 |

benzyl 4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)14-21-13-16-9-11-22(12-10-16)19(24)25-15-17-7-5-4-6-8-17/h4-8,16,21H,9-15H2,1-3H3 |

InChI 键 |

MLYVHPCWDBDKRX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2460289.png)

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2460292.png)

![1-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2460294.png)

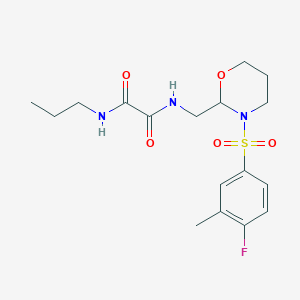

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2460295.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2460301.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2460304.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)